Aclonifen
Overview
Description
Aclonifen is a diphenyl ether herbicide widely used in agriculture to control broadleaf and grass weeds. It was first authorized for agronomic use in France and Europe in 1983 and later in Turkey in 1994 . This compound acts by inhibiting two enzymes involved in the synthesis of chlorophyll and carotenoids, making it effective in pre-emergence and post-emergence treatments .
Preparation Methods
Synthetic Routes and Reaction Conditions: Aclonifen is synthesized through a multi-step process involving the reaction of 2-chloro-4-nitroaniline with phenol derivatives. The reaction conditions typically involve the use of solvents like dimethylformamide and catalysts such as potassium carbonate. The final product is purified through recrystallization .
Industrial Production Methods: In industrial settings, this compound is produced in large-scale reactors where the reaction conditions are optimized for maximum yield and purity. The process involves continuous monitoring of temperature, pressure, and pH levels to ensure consistent product quality .
Types of Reactions:
Oxidation: this compound undergoes oxidation reactions, particularly in the presence of strong oxidizing agents.
Reduction: It can be reduced to its corresponding amine derivative under specific conditions.
Substitution: this compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Alkali metal hydroxides or alkoxides in polar solvents.
Major Products:
Oxidation: Formation of nitroso and nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted phenyl ether compounds.
Scientific Research Applications
Aclonifen has diverse applications in scientific research:
Mechanism of Action
Aclonifen exerts its herbicidal effects by inhibiting two key enzymes involved in the synthesis of chlorophyll and carotenoids. These enzymes are essential for the photosynthetic process in plants. By inhibiting these enzymes, this compound disrupts the production of chlorophyll and carotenoids, leading to the bleaching and eventual death of the treated plants .
Comparison with Similar Compounds
Oxyfluorfen: Another diphenyl ether herbicide with a similar mode of action but different chemical structure.
Uniqueness of Aclonifen: this compound is unique due to its dual mode of action, involving both chloroplast structuration and the requirement of light for protoporphyrin IX excitation. This dual action makes it highly selective for certain crops like sunflower and effective against a broad spectrum of weeds .
Properties
IUPAC Name |
2-chloro-6-nitro-3-phenoxyaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O3/c13-11-10(18-8-4-2-1-3-5-8)7-6-9(12(11)14)15(16)17/h1-7H,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDBMQDADIHOWIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C(=C(C=C2)[N+](=O)[O-])N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7058175 | |
Record name | Aclonifen | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7058175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74070-46-5 | |
Record name | Aclonifen | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=74070-46-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Aclonifen [BSI:ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074070465 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Aclonifen | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7058175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-6-nitro-3-phenoxyaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.619 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ACLONIFEN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1762RDA835 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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